N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

CAS No.: 1206992-21-3

Cat. No.: VC7939565

Molecular Formula: C17H14FN3O

Molecular Weight: 295.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206992-21-3 |

|---|---|

| Molecular Formula | C17H14FN3O |

| Molecular Weight | 295.31 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C17H14FN3O/c18-14-6-4-12(5-7-14)10-17(22)20-15-3-1-2-13(11-15)16-8-9-19-21-16/h1-9,11H,10H2,(H,19,21)(H,20,22) |

| Standard InChI Key | XWERWFXDGBGNDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3 |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

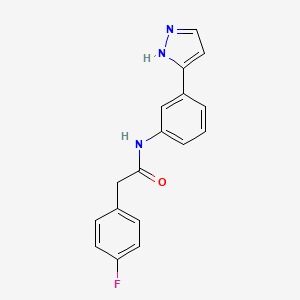

The compound N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide is systematically named according to IUPAC rules. Its molecular formula is C₁₇H₁₄FN₃O, with a molecular weight of 299.31 g/mol. The structure comprises a central acetamide backbone linked to a 4-fluorophenyl group and a 3-(1H-pyrazol-3-yl)phenyl substituent (Figure 1) .

Structural Features

-

Acetamide core: The scaffold features a carbonyl group bonded to a nitrogen atom, forming the amide linkage.

-

4-Fluorophenyl moiety: A fluorine atom at the para position of the phenyl ring enhances electronic effects, potentially influencing bioavailability and receptor interactions .

-

3-(1H-Pyrazol-3-yl)phenyl group: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .

Synthetic Strategies and Characterization

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pathways from pyrazole-acetamide derivatives suggest the following steps (Scheme 1) :

-

Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones or enol ethers.

-

Introduction of the acetamide group: Coupling of 3-(1H-pyrazol-3-yl)aniline with 2-(4-fluorophenyl)acetyl chloride under basic conditions.

-

Purification: Recrystallization or column chromatography to isolate the target compound.

A similar approach was employed in the synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, where amide bond formation was achieved via nucleophilic acyl substitution .

Spectroscopic Characterization

Hypothetical spectral data, inferred from related structures , include:

-

¹H NMR:

-

δ 7.2–7.8 (m, aromatic protons from phenyl and pyrazole rings).

-

δ 3.6 (s, CH₂ of acetamide).

-

δ 10.2 (s, NH of amide).

-

-

IR:

-

1650 cm⁻¹ (C=O stretch of amide).

-

1550 cm⁻¹ (C-N stretch).

-

-

HRMS: m/z 299.31 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to exhibit limited aqueous solubility due to aromaticity and amide hydrophobicity. Enhanced solubility in polar aprotic solvents (e.g., DMSO) .

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond .

Melting Point and Crystallinity

Based on analogs like N-(3-chloro-4-fluorophenyl)-2-[4-(1-phenyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]acetamide (melting point: 170–172°C) , the target compound may melt between 160–180°C, with crystallinity dependent on substituent symmetry.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The acetamide-pyrazole framework is prevalent in COX-2 inhibitors and antipsychotic agents. Modifications to the fluorophenyl group could tailor selectivity for specific therapeutic targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume